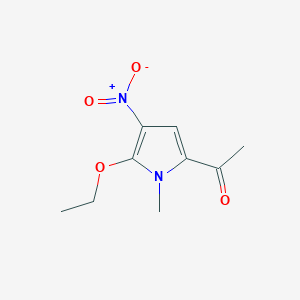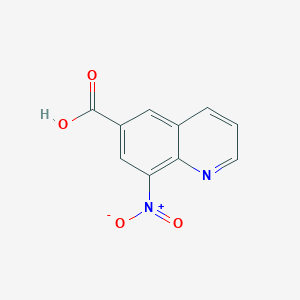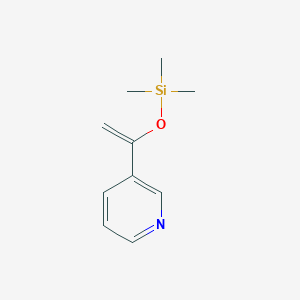
1-Trimethylsilyloxy-1-(3-pyridyl)-ethene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Trimethylsilyloxy-1-(3-pyridyl)-ethene is a derivative of pyridine, a basic heterocyclic organic compound with the chemical formula C₅H₅N. This compound is characterized by the presence of a trimethylsilyl group attached to an ethenyl group, which is further connected to the pyridine ring. The trimethylsilyl group is known for its chemical inertness and large molecular volume, making it useful in various applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Trimethylsilyloxy-1-(3-pyridyl)-ethene typically involves the reaction of pyridine derivatives with trimethylsilylating agents. One common method is the reaction of 3-ethynylpyridine with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl group .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .
Analyse Des Réactions Chimiques
Types of Reactions
1-Trimethylsilyloxy-1-(3-pyridyl)-ethene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyridine derivatives with different functional groups.
Reduction: Reduction reactions can convert the ethenyl group to an ethyl group.
Substitution: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and alcohols can replace the trimethylsilyl group under basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted pyridines, which can be further functionalized for specific applications .
Applications De Recherche Scientifique
1-Trimethylsilyloxy-1-(3-pyridyl)-ethene has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is used in the study of enzyme mechanisms and as a ligand in coordination chemistry.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals.
Industry: The compound is used in the production of agrochemicals and as a catalyst in various chemical reactions
Mécanisme D'action
The mechanism of action of 1-Trimethylsilyloxy-1-(3-pyridyl)-ethene involves its interaction with molecular targets such as enzymes and receptors. The trimethylsilyl group enhances the compound’s stability and reactivity, allowing it to participate in various biochemical pathways. The ethenyl group can undergo addition reactions, forming covalent bonds with target molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-[(Trimethylsilyl)ethynyl]pyridine: Similar in structure but with an ethynyl group instead of an ethenyl group.
3-Vinylpyridine: Lacks the trimethylsilyl group but has a similar ethenyl group attached to the pyridine ring.
Uniqueness
1-Trimethylsilyloxy-1-(3-pyridyl)-ethene is unique due to the presence of the trimethylsilyl group, which imparts chemical inertness and enhances its reactivity in specific reactions. This makes it a valuable intermediate in the synthesis of complex organic molecules .
Propriétés
Numéro CAS |
104501-58-8 |
|---|---|
Formule moléculaire |
C10H15NOSi |
Poids moléculaire |
193.32 g/mol |
Nom IUPAC |
trimethyl(1-pyridin-3-ylethenoxy)silane |
InChI |
InChI=1S/C10H15NOSi/c1-9(12-13(2,3)4)10-6-5-7-11-8-10/h5-8H,1H2,2-4H3 |
Clé InChI |
SOEPFBVJGNYWJD-UHFFFAOYSA-N |
SMILES |
C[Si](C)(C)OC(=C)C1=CN=CC=C1 |
SMILES canonique |
C[Si](C)(C)OC(=C)C1=CN=CC=C1 |
Synonymes |
1-Trimethylsilyloxy-1-(3-pyridyl)-ethene |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


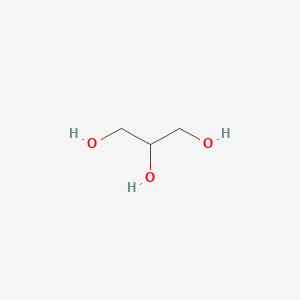
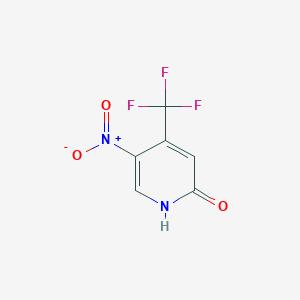
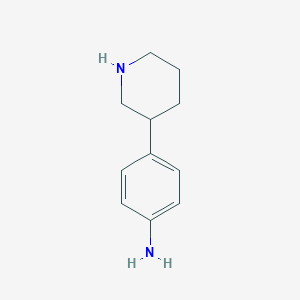
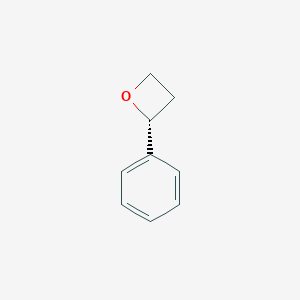
![Methyl 2-[4-(trifluoromethyl)phenyl]acetate](/img/structure/B168734.png)

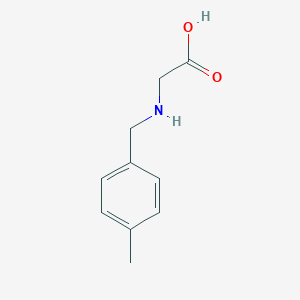
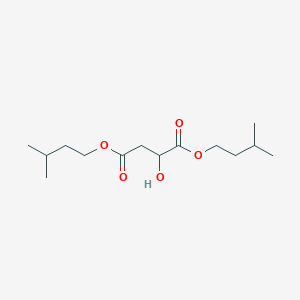
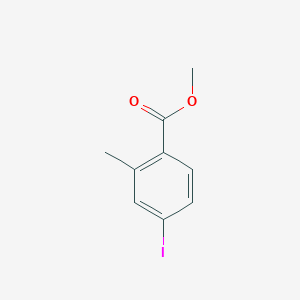
![N-[[3-[4-[4-(2-Cyanoethyl)-1-piperazinyl]-3-fluorophenyl]-2-oxo-5-oxazolidinyl]methyl]acetamide](/img/structure/B168746.png)
